molecular formula C10H14N2O2 B2381609 1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione CAS No. 2320854-27-9

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2381609
CAS No.: 2320854-27-9
M. Wt: 194.234
InChI Key: CBUNHQOKBICJQR-UHFFFAOYSA-N
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Description

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with propan-2-yl and prop-2-enyl groups. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dihydro-1H,3H-2,2’-bipyrrole with propargyl bromide, followed by an intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures, can yield the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated pyrazine rings.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrazine ring .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

    Piperazine derivatives: Compounds with a piperazine ring instead of a pyrazine ring.

    Indole derivatives: Compounds with an indole ring, another nitrogen-containing heterocycle.

Uniqueness

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-propan-2-yl-4-prop-2-enylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-5-11-6-7-12(8(2)3)10(14)9(11)13/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUNHQOKBICJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN(C(=O)C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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